molecular formula C17H11FN2S2 B5875860 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole

2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole

Cat. No.: B5875860
M. Wt: 326.4 g/mol
InChI Key: ZBFYLXGGZMPDTR-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole is a heterocyclic compound that features a unique combination of fluorophenyl and dithiophenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene groups.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene groups can participate in sulfur-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-pyrrole
  • 2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-pyrazole

Uniqueness

2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole is unique due to the presence of both fluorophenyl and dithiophenyl groups attached to an imidazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2S2/c18-12-5-1-4-11(10-12)17-19-15(13-6-2-8-21-13)16(20-17)14-7-3-9-22-14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFYLXGGZMPDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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